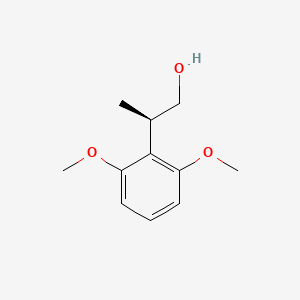

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(2,6-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUTYHIBDTKSV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,6-dimethoxybenzaldehyde.

Reduction: The aldehyde group of 2,6-dimethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard Reaction: The resulting alcohol undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a catalyst, lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alkanes

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs primarily differ in substituent groups , stereochemistry , and backbone modifications . Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Complexity: The primary compound lacks allyl or acetyl groups present in analogs, which are critical for bioactivity in phenylpropanoids (e.g., anti-MDR activity in Myristica-derived compounds) .

- Stereochemical Influence : The (2R) configuration distinguishes it from racemic mixtures (e.g., Myrislignan derivatives) that may exhibit varied enantioselective effects .

- Functional Groups: Propan-1-ol derivatives with phenoxy linkages (e.g., compound C₂₂H₂₈O₆) show enhanced antimicrobial activity compared to simpler arylpropanols .

Physicochemical and Pharmacological Contrasts

Physicochemical Properties:

- Molecular Weight : The primary compound (196.2 g/mol) is significantly smaller than analogs (278–430 g/mol), impacting solubility and bioavailability.

- Polarity : Propan-1-ol derivatives with additional methoxy or hydroxyl groups (e.g., C₂₂H₂₈O₆) exhibit higher polarity, favoring aqueous solubility .

Pharmacological Profiles:

- Anti-MDR Activity : Analogs like C₂₂H₂₈O₆ inhibit multidrug-resistant Staphylococcus aureus (MIC values: 4–16 µg/mL) via membrane disruption, a trait absent in the simpler primary compound .

- Spasmolytic and Cardiovascular Effects: Structurally complex analogs (e.g., indole-propanol hybrids) demonstrate α₁/β₁-adrenoceptor binding and antiarrhythmic activity, suggesting arylpropanol backbones can be tuned for cardiovascular applications .

Research Implications and Limitations

- Knowledge Gaps: No direct bioactivity data exists for this compound, though its analogs highlight the importance of substituents in driving pharmacological effects.

- Synthetic Utility: The compound’s discontinued status limits accessibility, but its structure serves as a scaffold for designing novel phenylpropanoids with tailored bioactivity.

Q & A

Q. How can researchers address poor solubility of this compound in aqueous buffers for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.